

# (R)-1,2,3,4-Tetrahydroquinoline-3-carboxylic acid properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid

**Cat. No.:** B048356

[Get Quote](#)

An In-depth Technical Guide to (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

## Executive Summary

(R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, commonly referred to in medicinal chemistry as (R)-Tic, is a non-proteinogenic, constrained  $\alpha$ -amino acid. Its rigid bicyclic structure makes it a valuable surrogate for residues like Phenylalanine (Phe) or Proline (Pro) in peptide and peptidomimetic design.<sup>[1][2][3]</sup> This structural constraint imparts specific conformational preferences, which can lead to enhanced receptor binding affinity, selectivity, and improved metabolic stability of the parent molecule.<sup>[4]</sup> The most notable application of a Tic derivative is in the development of Quinapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, where the substitution of a Tic moiety for Proline significantly enhanced potency.<sup>[2][4]</sup> This guide provides an in-depth overview of the core properties, synthesis, analytical methods, and key applications of (R)-Tic for professionals in drug discovery and development.

**Note on Nomenclature:** While the user topic specified "Tetrahydroquinoline," the vast body of scientific literature and pharmaceutical application, particularly concerning constrained amino acid analogs like the one used in Quinapril, points to the Tetrahydroisoquinoline scaffold. This guide will focus on (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), as it is the compound of primary interest and relevance to the specified audience.

## Core Physicochemical and Structural Properties

(R)-Tic is a chiral molecule whose properties are defined by its tetrahydroisoquinoline core fused with a carboxylic acid functional group at the C3 position.

## Compound Identification

A clear identification of the specific enantiomer and its related forms is critical for sourcing and regulatory purposes.

| Identifier        | Value                                                 | Source |
|-------------------|-------------------------------------------------------|--------|
| IUPAC Name        | (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [5]    |
| CAS Number        | 103733-65-9                                           | [6]    |
| Molecular Formula | C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>       | [7][8] |
| Molecular Weight  | 177.20 g/mol                                          | [8]    |
| Canonical SMILES  | C1C(=O)O                                              | [5]    |
| InChI Key         | BWKMGYQJPOAASG-SECBINFHSA-N                           | [6]    |
| Synonyms          | (R)-Tic-OH, D-Tic                                     | [6]    |

## Physical and Spectroscopic Data

The compound typically presents as a white to off-white solid. While specific data for the free acid is sparse, derivatives are well-characterized. For instance, the Fmoc-protected version, Fmoc-(3R)-Tic-OH, has a melting point of 152-168 °C.[9]

Spectroscopic Characterization:

- <sup>1</sup>H-NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the benzene ring, the diastereotopic protons of the CH<sub>2</sub> groups in the saturated ring, and the α-proton at the C3 position.

- $^{13}\text{C}$ -NMR: The carbon spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the tetrahydroisoquinoline core.[10]
- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion  $[\text{M}+\text{H}]^+$  or the deprotonated ion  $[\text{M}-\text{H}]^-$ , confirming the molecular weight of 177.20.

## Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-Tic is a critical step for its application in pharmaceuticals, where stereochemistry dictates biological activity. The most common route involves the Pictet-Spengler reaction.

## Overview of the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinolines. It involves the condensation of a  $\beta$ -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution). To achieve the desired (R)-enantiomer, the synthesis must start from an enantiopure precursor, such as D-Phenylalanine (the R-enantiomer).



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of (R)-Tic.

## Experimental Protocol: Asymmetric Synthesis of (R)-Tic

This protocol is a representative method based on established chemical principles.

Objective: To synthesize (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid from D-Phenylalanine.

Materials:

- D-Phenylalanine
- 37% Aqueous Formaldehyde
- Concentrated Hydrochloric Acid (HCl)

- Activated Carbon
- Ethanol
- Diethyl Ether
- Standard laboratory glassware, magnetic stirrer, heating mantle, and pH meter.

#### Methodology:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 16.5 g (0.1 mol) of D-Phenylalanine in 100 mL of distilled water.
- Pictet-Spengler Cyclization: To the solution, add 10 mL (~0.12 mol) of 37% aqueous formaldehyde. Slowly add 10 mL of concentrated HCl.
  - Scientific Rationale: The acid catalyzes the formation of an intermediate Schiff base (iminium ion) from phenylalanine and formaldehyde, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the tetrahydroisoquinoline scaffold. Starting with the (R)-enantiomer of phenylalanine directs the stereochemistry of the final product.
- Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Decolorization and Filtration: Cool the mixture to room temperature. Add 1 g of activated carbon and stir for 15 minutes to remove colored impurities. Filter the mixture through a pad of celite to remove the carbon.
- Crystallization and Isolation: Cool the filtrate in an ice bath for 1-2 hours. The product will precipitate as the hydrochloride salt. Collect the crystals by vacuum filtration and wash with cold ethanol followed by diethyl ether.
  - Self-Validation: The formation of a crystalline solid is the first indicator of a successful reaction. The melting point of the isolated product should be sharp and consistent with literature values for the hydrochloride salt.

- Purification (Recrystallization): Recrystallize the crude product from a hot water/ethanol mixture to achieve high purity.
- Conversion to Free Acid (Optional): To obtain the free carboxylic acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to ~5-6 with a suitable base (e.g., dilute NaOH or NH<sub>4</sub>OH). The free acid will precipitate and can be collected by filtration.
- Drying and Characterization: Dry the final product under vacuum. Characterize using NMR, Mass Spectrometry, and Chiral HPLC to confirm structure and enantiomeric purity.

## Key Applications in Drug Discovery

(R)-Tic's true value lies in its application as a conformationally restricted building block in peptide and small molecule design.

## Peptidomimetics and Constrained Analogs

The tetrahydroisoquinoline scaffold locks the side chain and backbone of the amino acid, reducing the number of accessible conformations.<sup>[1]</sup> This pre-organization can lead to:

- Increased Receptor Affinity: By locking the molecule into a bioactive conformation, the entropic penalty of binding is reduced.
- Enhanced Selectivity: A rigid structure may fit a specific receptor subtype more precisely, reducing off-target effects.
- Improved Metabolic Stability: The non-natural structure is often less susceptible to degradation by proteases.



[Click to download full resolution via product page](#)

Caption: (R)-Tic provides conformational rigidity to peptides.

## Case Study: ACE Inhibitors (Quinapril)

The development of the ACE inhibitor Quinapril is a landmark example of Tic's utility.<sup>[4]</sup> Researchers replaced the Proline residue in the earlier drug Enalapril with a Tic derivative. This modification resulted in a significant increase in potency, demonstrating the positive impact of conformational constraint on enzyme inhibition.<sup>[2]</sup>

## Emerging Research: Anti-Cancer Agents

Recent studies have explored Tic-based scaffolds as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1.<sup>[11]</sup> These proteins are often overexpressed in cancer cells, allowing them to evade programmed cell death. By designing Tic derivatives that bind to the BH3 groove of these proteins, researchers aim to restore the natural apoptotic process in malignant cells.<sup>[11]</sup> These compounds have shown promising anti-proliferative activities in cell-based assays.<sup>[11]</sup>

## Analytical Quality Control

Ensuring the identity and, most importantly, the enantiomeric purity of (R)-Tic is paramount for its use in GMP (Good Manufacturing Practice) environments.

## Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of a sample of (R)-Tic.

**Instrumentation & Materials:**

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chiral HPLC Column (e.g., Chiralcel OD-H or similar column with a cellulose-based chiral stationary phase).
- Mobile Phase: A mixture of Hexane, Isopropanol, and Trifluoroacetic Acid (TFA). A typical ratio is 90:10:0.1 (v/v/v).
- (R)-Tic sample, (S)-Tic standard, and racemic Tic standard.

**Methodology:**

- System Preparation: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the UV detector to a suitable wavelength (e.g., 210 nm).
- Standard Preparation: Prepare 1 mg/mL solutions of the (R)-Tic sample, the (S)-Tic standard, and the racemic standard in the mobile phase.
- Injection of Standards:
  - Inject 10  $\mu$ L of the racemic standard. This is a critical step to identify the retention times of both the (R) and (S) enantiomers and to ensure the column is capable of separating them.
  - Inject 10  $\mu$ L of the (S)-Tic standard to confirm which peak corresponds to the S-enantiomer.
  - Self-Validation: A successful separation will show two distinct, well-resolved peaks in the chromatogram of the racemic mixture. The resolution factor ( $R_s$ ) should be greater than 1.5.
- Injection of Sample: Inject 10  $\mu$ L of the (R)-Tic sample to be tested.
- Data Analysis:
  - Integrate the area of both the (R) and (S) peaks in the sample chromatogram.

- Calculate the enantiomeric excess using the formula:  $e.e. (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] \times 100$
- System Suitability: The analysis is considered valid if the resolution of the racemic standard meets the predefined criteria and the retention times are consistent.



[Click to download full resolution via product page](#)

Caption: Quality control workflow for enantiomeric purity analysis.

## Safety and Handling

Proper handling of (R)-Tic is essential in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).[\[12\]](#)

### GHS Hazard Classification

| Hazard Class                                     | Category | Statement                              |
|--------------------------------------------------|----------|----------------------------------------|
| Skin Corrosion/Irritation                        | 2        | H315: Causes skin irritation           |
| Serious Eye Damage/Irritation                    | 2        | H319: Causes serious eye irritation    |
| Specific Target Organ Toxicity (Single Exposure) | 3        | H335: May cause respiratory irritation |

Data aggregated from GHS classifications for Tic and its derivatives.[\[7\]](#)[\[8\]](#)[\[12\]](#)[\[13\]](#)

### Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety goggles (EN 166 standard), and a lab coat.[\[12\]](#)
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[\[12\]](#)
- Handling Practices: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[\[12\]](#)[\[14\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[12\]](#)[\[14\]](#)
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[14\]](#)

## Conclusion

(R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is more than just a chemical intermediate; it is a powerful tool in the arsenal of medicinal chemists. Its ability to impart conformational

rigidity has been proven to enhance the biological activity of peptides and small molecules, most famously in the ACE inhibitor Quinapril. As drug discovery moves towards more complex and specific biological targets, the rational design of conformationally constrained molecules using scaffolds like (R)-Tic will continue to be a vital strategy for developing next-generation therapeutics, with ongoing research in areas like oncology demonstrating its future potential.

## References

- Fisher Scientific. (2024). SAFETY DATA SHEET: (R)-(+)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. URL
- Dakenchem. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. URL
- Kaur, R., & Singh, V. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. *Organic & Biomolecular Chemistry*. URL
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
- PubChem. (n.d.). (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
- Fisher Scientific. (2024). SAFETY DATA SHEET: N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. URL
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid.
- LGC Standards. (n.d.). (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. URL
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1,2,3,4-tetrahydroquinoline. URL
- Červený, L., et al. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
- Sigma-Aldrich. (n.d.). 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. URL
- PubChem. (n.d.). 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1).
- Chem-Impex. (n.d.). Fmoc-(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. URL
- Zhang, Y., Fang, H., & Xu, W. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. *Current Protein & Peptide Science*, 11(8), 752-8. URL
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride.
- Sigma-Aldrich. (n.d.).
- mzCloud. (n.d.). D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. URL
- Li, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as ROR $\gamma$  inverse agonists against prostate cancer. *European Journal of Medicinal Chemistry*, 243, 114775. URL
- Zhang, Y., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. *Bioorganic Chemistry*, 87, 102938. URL

- Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. *Molecules*, 18(9), 11035-11063. URL
- ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. URL
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. URL
- ResearchGate. (n.d.). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. URL
- Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. URL
- ResearchGate. (n.d.).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - *Organic & Biomolecular Chemistry* (RSC Publishing) [pubs.rsc.org]
- 2. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - *PubMed* [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinfo.com [nbinfo.com]
- 5. (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid [lgcstandards.com]
- 6. mzCloud – D 1 2 3 4 Tetrahydroisoquinoline 3 carboxylic acid [mzcloud.org]
- 7. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - *PubChem* [pubchem.ncbi.nlm.nih.gov]
- 8. (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 2733226 - *PubChem* [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - *PMC* [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | C10H12ClNO2 | CID 2724135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(R)-1,2,3,4-Tetrahydroquinoline-3-carboxylic acid properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048356#r-1-2-3-4-tetrahydroquinoline-3-carboxylic-acid-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)